molecular formula C18H23NO4 B2583501 4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol CAS No. 312608-32-5

4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol

Cat. No. B2583501
CAS RN: 312608-32-5
M. Wt: 317.385
InChI Key: RNZIQNGNLJSLHV-UHFFFAOYSA-N
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Description

4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol is a natural product found in Haplophyllum acutifolium with data available.

Scientific Research Applications

Synthetic Methodologies and Derivative Studies

  • Synthesis Techniques : Research on related furoquinoline compounds has revealed advanced synthetic methodologies that could potentially apply to the synthesis of 4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol. For instance, a study by Lindahl et al. (2006) developed a new synthesis of the furo[3,2-c]quinolin-4(5H)-one heterocycle using palladium-catalysed cyclisation, demonstrating the versatility of cyclisation reactions in creating complex quinoline derivatives (Lindahl et al., 2006).

  • Crystal Structure and In Silico Studies : Patel et al. (2022) highlighted the synthesis and crystal structure analysis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. The study included single-crystal XRD analysis and DFT studies, offering insights into the physicochemical properties and reactivity of quinoline derivatives, which are valuable for understanding the properties of this compound (Patel et al., 2022).

  • Antiproliferative Activities : Further research has explored the antiproliferative properties of quinoline derivatives, as demonstrated by Patel et al. (2022) in their study on microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These compounds were analyzed against tumor cell lines, indicating the potential of quinoline derivatives in medicinal chemistry, particularly in cancer research (Patel et al., 2022).

properties

IUPAC Name

4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZIQNGNLJSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol
Reactant of Route 2
Reactant of Route 2
4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol
Reactant of Route 3
4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol
Reactant of Route 4
4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol
Reactant of Route 5
Reactant of Route 5
4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol
Reactant of Route 6
4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol

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